2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
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Overview
Description
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a cyclohexyl group attached to the nitrogen atom, and an imidazo[1,2-A]pyridine core. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding imidazo[1,2-A]pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Fluorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
Uniqueness
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C19H20BrN3 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2 |
InChI Key |
BPHJEUFBPLLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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